Leptomerine Exhibits 18.4-Fold Higher AChE Inhibition Potency than Kokusaginine and 560-Fold Higher than Skimmianine
In a direct head-to-head comparison of alkaloids isolated from Esenbeckia leiocarpa, leptomerine demonstrated an AChE IC50 of 2.5 μM, whereas kokusaginine exhibited an IC50 of 46 μM and skimmianine required 1.4 mM [1]. The quantified difference represents an 18.4× and 560× superior potency, respectively. Leiokinine A, another co-isolated alkaloid, showed an IC50 of 0.21 mM (84× less potent than leptomerine) [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | Leptomerine IC50 = 2.5 μM |
| Comparator Or Baseline | Kokusaginine IC50 = 46 μM; Skimmianine IC50 = 1.4 mM (1400 μM); Leiokinine A IC50 = 0.21 mM (210 μM) |
| Quantified Difference | 18.4× more potent than kokusaginine; 560× more potent than skimmianine; 84× more potent than leiokinine A |
| Conditions | In vitro AChE inhibition assay using rat brain homogenate; compounds tested at concentrations from 10⁻¹⁰ to 10⁻³ M |
Why This Matters
This quantitative potency hierarchy establishes leptomerine as the most effective AChE inhibitor among the co-isolated alkaloids, making it the compound of choice for Alzheimer's disease research requiring maximal cholinergic enhancement at minimal concentration.
- [1] Cardoso-Lopes EM, et al. Alkaloids from stems of Esenbeckia leiocarpa Engl. (Rutaceae) as potential treatment for Alzheimer Disease. Molecules. 2010;15(12):9205-9213. View Source
